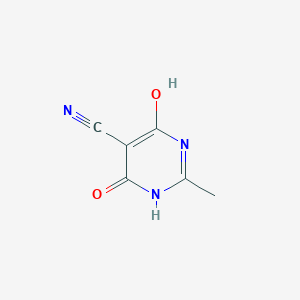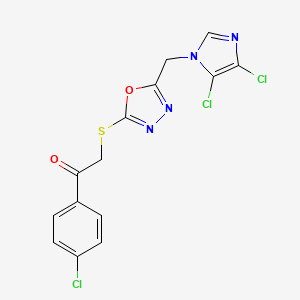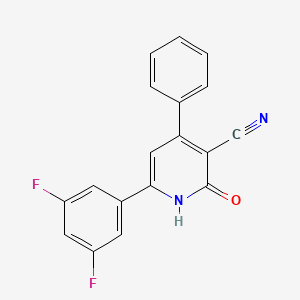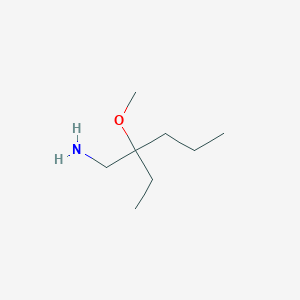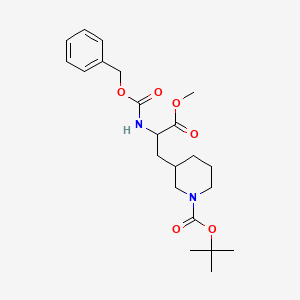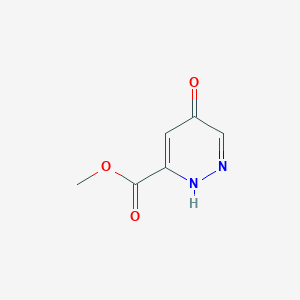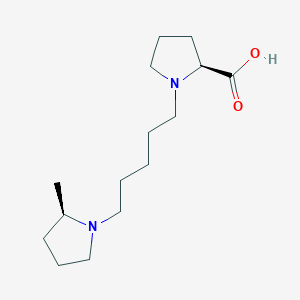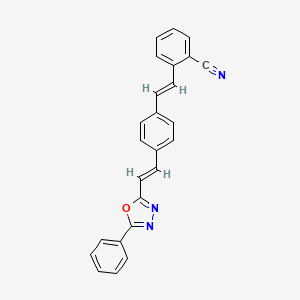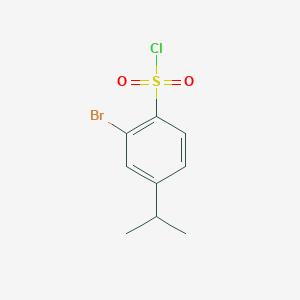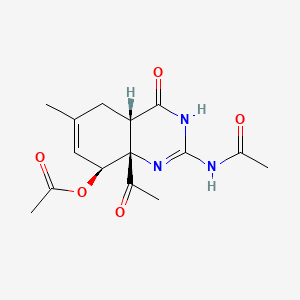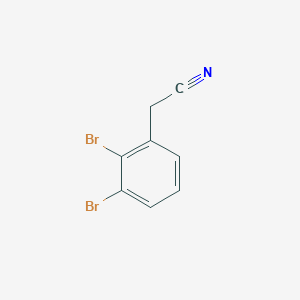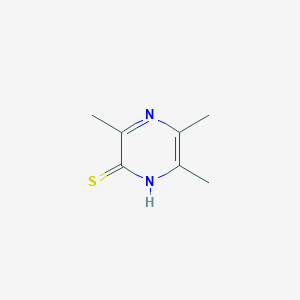
3,5,6-Trimethylpyrazine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trimethylpyrazine-2(1H)-thione: is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by the presence of three methyl groups and a thione group attached to the pyrazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylpyrazine-2(1H)-thione typically involves the reaction of 3,5,6-trimethylpyrazine with sulfur-containing reagents. One common method is the reaction of 3,5,6-trimethylpyrazine with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,5,6-Trimethylpyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5,6-Trimethylpyrazine-2(1H)-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5,6-Trimethylpyrazine-2(1H)-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s aromatic nature allows it to interact with biological macromolecules, potentially affecting their function. Specific pathways and targets may vary depending on the application and context of use.
Comparación Con Compuestos Similares
3,5,6-Trimethylpyrazine-2-formic acid: Shares the pyrazine core structure but has a formic acid group instead of a thione group.
2-Hydroxy-3,5,6-trimethylpyrazine: Contains a hydroxyl group, leading to different chemical reactivity and applications.
Tetramethylpyrazine: Lacks the thione group, resulting in distinct chemical and biological properties.
Uniqueness: 3,5,6-Trimethylpyrazine-2(1H)-thione is unique due to the presence of the thione group, which imparts specific reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2S |
|---|---|
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
3,5,6-trimethyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10) |
Clave InChI |
LHVKHMOLTUTFCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=S)N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
